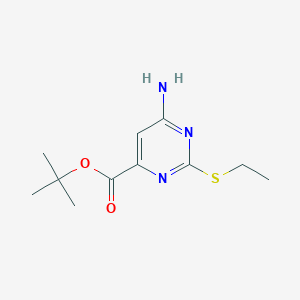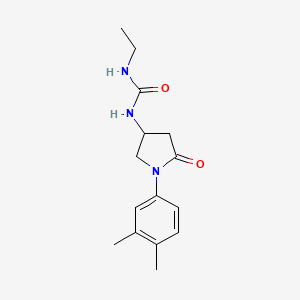
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-ethylurea” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a ketone functional group. It also has a dimethylphenyl group attached, which is a phenyl ring with two methyl groups at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pyrrolidinone ring, the dimethylphenyl group, and the ethylurea group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidinone ring and the urea group could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, solubility, and stability could be determined through experimental analysis .Applications De Recherche Scientifique
Synthesis and Molecular Structure Analysis
Research into compounds structurally related to "1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-ethylurea" has led to insights into their synthesis, molecular structure, and spectroscopic properties. For example, studies on pyrrole derivatives have revealed methods for synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Singh et al., 2013). These investigations often employ quantum chemical calculations to evaluate the thermodynamics of reactions and the vibrational modes of new compounds, providing a foundation for further research and development in various scientific fields.
Catalysis and Polymerization
Certain compounds with pyrrolidinyl moieties are utilized in catalytic processes, such as the asymmetric alternating copolymerization of cyclohexene oxide and CO2. These catalysts, including dimeric zinc complexes, have shown effectiveness in producing polymers with potential applications in sustainable materials and green chemistry (Nakano et al., 2003). Such research not only contributes to our understanding of catalytic mechanisms but also promotes the development of environmentally friendly manufacturing processes.
Supramolecular Assemblies
The study of supramolecular assemblies involving pyrrolidinyl and related compounds provides insights into crystal engineering and the formation of complex structures with specific properties. Investigations into how these molecules interact with other compounds to form crystalline assemblies can inform the design of new materials with applications in electronics, photonics, and drug delivery systems (Arora & Pedireddi, 2003).
Electro-Optic Materials
Compounds containing pyrrole and related heterocycles have been explored for their potential in creating nonlinear optical (NLO) and electro-optic materials. By synthesizing and characterizing pyrrole-based donor-acceptor chromophores, researchers aim to develop materials with applications in optical switching, data storage, and photonic devices (Facchetti et al., 2003).
Antimicrobial and Anticancer Agents
The synthesis and biological evaluation of new oxopyrrolidine derivatives, including those structurally related to "1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-ethylurea," have shown promise as inhibitors of key enzymes and proteins associated with diseases such as Alzheimer's and certain cancers. These studies contribute to the development of novel therapeutic agents with improved efficacy and selectivity (Mohamed et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-4-16-15(20)17-12-8-14(19)18(9-12)13-6-5-10(2)11(3)7-13/h5-7,12H,4,8-9H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDENJRNKFSYYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-ethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,8,8-tetramethyl-5-(4-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2839509.png)

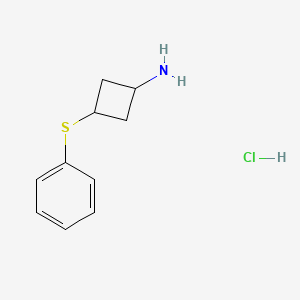
![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)
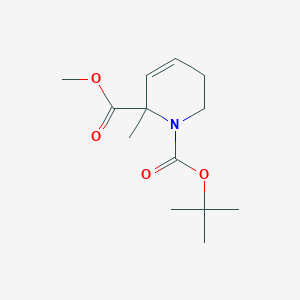

![2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B2839520.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2839521.png)

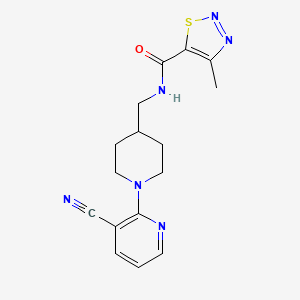
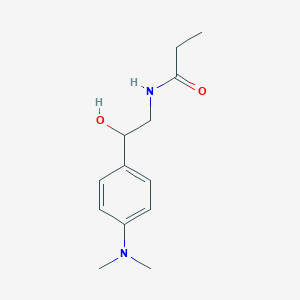
![methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate](/img/structure/B2839526.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2839530.png)
